molecular formula C12H11NO3 B1410553 Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 1388033-03-1

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1410553
CAS No.: 1388033-03-1
M. Wt: 217.22 g/mol
InChI Key: DONWGHJVALLIQI-UHFFFAOYSA-N
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Description

“Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1388033-03-1 . It has a molecular weight of 217.22 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 4-hydroxy-8-methylquinoline-7-carboxylate . The InChI code is 1S/C12H11NO3/c1-7-8 (12 (15)16-2)3-4-9-10 (14)5-6-13-11 (7)9/h3-6H,1-2H3, (H,13,14) .

Scientific Research Applications

Organic Synthesis and Molecular Structures

Studies on the synthesis and structural analysis of derivatives related to "Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate" have provided insights into their chemical properties and potential applications. For instance, research on the thermal decarbonylation of certain carboxylates has led to the synthesis of 8-substituted methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, revealing no hydrogen bonds in the crystals of the compounds obtained, suggesting potential for concentrated solution applications due to possible hydrogen bonding (Boteva et al., 2014). Another study explored the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, further contributing to our understanding of the molecular and crystal structures of such compounds (Rudenko et al., 2012).

Antibacterial and Anticancer Activities

Research on the antibacterial properties of substituted 4-oxoquinoline-3-carboxylic acids has identified compounds with potent activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990). Furthermore, studies on the synthesis of specific quinoline derivatives have demonstrated significant anticancer activity against the breast cancer MCF-7 cell line, underscoring the potential of such compounds in cancer therapy (Gaber et al., 2021).

SPECT Tracer for NMDA Receptor Studies

The development of SPECT tracers for studying the N-methyl-D-aspartate receptor in the human brain represents another application of quinoline derivatives. The synthesis of specific bromo-quinoline carboxylic acids for this purpose highlights the relevance of these compounds in neurological research (Dumont & Slegers, 1996).

Methodology for Regioselective Methylation

Research into the regioselective methylation of quinoline carboxylates has provided valuable methodology for the reliable design and synthesis of combinatorial libraries, with implications for drug discovery and development. This includes studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

Properties

IUPAC Name

methyl 8-methyl-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONWGHJVALLIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
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Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
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Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
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Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

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